3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide
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Overview
Description
3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide is a complex organic compound that features a diverse array of functional groups, including hydroxyphenyl, morpholine, pyrazole, and oxazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include the use of salicylaldehyde derivatives and substituted acrylonitriles . The reaction conditions often involve the use of solvents such as ethanol and DMF, and the reactions are typically carried out at elevated temperatures with constant stirring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyphenyl group results in quinones, while reduction of the oxazole ring can yield dihydrooxazole derivatives.
Scientific Research Applications
3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl)phenol
- 3-(Morpholin-4-yl)-3-phenyl-3-(thiophen-2-yl)propan-1-ol
- 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
Uniqueness
What sets 3-(2-hydroxyphenyl)-N-{5-methyl-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrazol-3-yl}-1,2-oxazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
Molecular Formula |
C20H21N5O5 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-[5-methyl-1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-3-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C20H21N5O5/c1-13-10-18(22-25(13)12-19(27)24-6-8-29-9-7-24)21-20(28)17-11-15(23-30-17)14-4-2-3-5-16(14)26/h2-5,10-11,26H,6-9,12H2,1H3,(H,21,22,28) |
InChI Key |
INTPVHSZTYTLSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)N2CCOCC2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4O |
Origin of Product |
United States |
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